molecular formula C14H24Cl2N4O2 B1683970 N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide;dihydrochloride CAS No. 66611-37-8

N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide;dihydrochloride

Cat. No.: B1683970
CAS No.: 66611-37-8
M. Wt: 351.3 g/mol
InChI Key: ISGGVCWFTPTHIX-UHFFFAOYSA-N
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Description

N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide;dihydrochloride is an organic compound belonging to the class of pyridines and derivatives . This compound is characterized by its complex structure, which includes a pyridine ring, a carboximidamide group, and a piperidinyl-propoxy moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

BGP-15, also known as RLN2GTG4YS or N-(2-Hydroxy-3-(piperidin-1-yl)propoxy)nicotinimidamide dihydrochloride, is a hydroxylamine derivative . It primarily targets the PARP enzyme , JNK , and heat shock factor 1 (HSF-1) . These targets play crucial roles in cellular functions such as cell death, insulin sensitivity, and heat shock protein induction .

Mode of Action

BGP-15 interacts with its targets in several ways:

Biochemical Pathways

BGP-15 affects several biochemical pathways:

Result of Action

The molecular and cellular effects of BGP-15’s action are diverse:

Action Environment

Environmental factors can influence the action, efficacy, and stability of BGP-15. For instance, in a study using a lipopolysaccharide (LPS)-induced depression model in mice, BGP-15 was found to alleviate LPS-induced depression-like behavior by promoting mitophagy . This suggests that BGP-15’s action can be influenced by the presence of stressors like LPS.

Biochemical Analysis

Biochemical Properties

BGP-15 interacts with various enzymes and proteins, playing a significant role in biochemical reactions . It blocks the PARP enzyme, which decreases cell death, and is able to inhibit mitochondrial ROS production, resulting in better survival of cells . BGP-15 also increases AKT phosphorylation, leading to GSK-3 deactivation, thus the inhibitory phosphorylation of HSF-1 will decrease and HSP induction will increase .

Cellular Effects

BGP-15 has been found to have a profound impact on various types of cells and cellular processes . It preserves mitochondrial integrity, reduces mitochondrial ROS production, and protects against ROS-induced mitochondrial depolarization . BGP-15 also attenuates bacterial lipopolysaccharide (LPS)-induced collapse of mitochondrial membrane potential and ROS production in LPS-sensitive U-251 glioma cells .

Molecular Mechanism

The molecular mechanism of BGP-15 involves its interaction with biomolecules and its influence on gene expression . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of BGP-15 change over time in laboratory settings . It has been found to protect against hydrogen peroxide-induced cell death by reducing both apoptosis and necrosis . Additionally, it has been shown to reduce ROS production predominantly at the complex I-III system in isolated mitochondria .

Dosage Effects in Animal Models

The effects of BGP-15 vary with different dosages in animal models . It has been shown to improve cardiac function by reducing the incidence of arrhythmias and improving diastolic function in different animal models .

Metabolic Pathways

BGP-15 is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

While specific transporters or binding proteins for BGP-15 have not been identified, it has been found to accumulate in the mitochondria .

Subcellular Localization

BGP-15 is predominantly localized in the mitochondria . This localization is crucial for its activity and function, as it plays a significant role in preserving mitochondrial integrity and reducing mitochondrial ROS production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide;dihydrochloride typically involves multiple steps. One common synthetic route starts with the reaction of pyridine-3-carboximidamide with 2-hydroxy-3-(1-piperidinyl)propyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines or thiols; often in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide;dihydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide;dihydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.

Properties

CAS No.

66611-37-8

Molecular Formula

C14H24Cl2N4O2

Molecular Weight

351.3 g/mol

IUPAC Name

N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide;dihydrochloride

InChI

InChI=1S/C14H22N4O2.2ClH/c15-14(12-5-4-6-16-9-12)17-20-11-13(19)10-18-7-2-1-3-8-18;;/h4-6,9,13,19H,1-3,7-8,10-11H2,(H2,15,17);2*1H

InChI Key

ISGGVCWFTPTHIX-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC(CON=C(C2=CN=CC=C2)N)O.Cl.Cl

Isomeric SMILES

C1CCN(CC1)CC(CO/N=C(\C2=CN=CC=C2)/N)O.Cl.Cl

Canonical SMILES

C1CCN(CC1)CC(CON=C(C2=CN=CC=C2)N)O.Cl.Cl

Appearance

white solid powder

Pictograms

Acute Toxic

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BGP 15
BGP-15
O-(3-piperidino-2-hydroxy-1-propyl)nicotinic amidoxime

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of BGP-15?

A1: While the exact mechanism remains to be fully elucidated, BGP-15 exhibits pleiotropic effects, interacting with multiple cellular targets. It acts as a chaperone co-inducer, particularly of heat shock protein 72 (HSP72) [, , ]. It is also known to inhibit poly(ADP-ribose) polymerase-1 (PARP-1) [, ], modulate mitochondrial function [, , , , ], and influence the organization of cholesterol-rich membrane domains [, , ].

Q2: How does BGP-15's interaction with HSP72 contribute to its therapeutic potential?

A2: BGP-15's induction of HSP72 promotes cellular protection against various stresses, including oxidative stress and inflammation. For instance, in skeletal muscle, HSP72 induction by BGP-15 is linked to improved mitochondrial biogenesis and function, enhancing oxidative capacity and potentially mitigating insulin resistance []. In critical illness myopathy models, BGP-15's chaperone co-inducing properties contribute to improved diaphragm muscle function, potentially by protecting against myosin modifications and improving mitochondrial health [, , , , ].

Q3: What is the significance of BGP-15's PARP-1 inhibitory activity?

A3: PARP-1 plays a role in DNA repair and cell death pathways. While the precise implications of BGP-15's PARP-1 inhibition are complex and context-dependent, this activity is believed to contribute to its protective effects in various models, including those of chemotherapy-induced toxicity and diabetic complications [, , ].

Q4: How does BGP-15 influence mitochondrial function, and what are the implications?

A4: BGP-15 demonstrates a protective effect on mitochondria, preserving their integrity and function under various stress conditions. Research suggests that BGP-15 can improve mitochondrial membrane potential, reduce mitochondrial reactive oxygen species (ROS) production, enhance mitochondrial biogenesis, and modulate mitochondrial dynamics [, , , , ]. These effects are believed to be central to its therapeutic potential in various diseases, including heart failure, diabetes, and neurodegenerative disorders.

Q5: What is the molecular formula and weight of BGP-15?

A5: The molecular formula of BGP-15 is C14H23N3O3 · 2HCl, and its molecular weight is 354.29 g/mol (as the dihydrochloride salt).

Q6: Is there information available on the spectroscopic data of BGP-15?

A6: Specific spectroscopic data (NMR, IR, etc.) for BGP-15 is not extensively detailed within the provided research papers.

Q7: What are the primary therapeutic areas being investigated for BGP-15?

A7: BGP-15 is being explored for its potential in treating metabolic disorders (insulin resistance, type 2 diabetes) [, ], cardiovascular diseases (heart failure, arrhythmias, diabetic cardiomyopathy) [, , ], muscular dystrophies [], and neurodegenerative diseases (familial dysautonomia) [].

Q8: What evidence suggests BGP-15's potential in treating metabolic disorders?

A8: Preclinical studies in insulin-resistant animal models, like the Goto-Kakizaki rat, have shown that BGP-15 can improve insulin sensitivity, comparable to conventional insulin sensitizers [, ]. A proof-of-concept clinical trial in insulin-resistant, non-diabetic patients demonstrated that BGP-15 significantly improved insulin sensitivity without significant adverse effects [].

Q9: How does BGP-15 impact cardiovascular health in preclinical models?

A9: In various animal models of cardiovascular disease, BGP-15 has demonstrated protective effects, including the prevention of isoproterenol-induced arrhythmias, improvement of diastolic function, and reduction of heart failure progression [, , ]. These effects are attributed, at least in part, to its influence on mitochondrial function, chaperone induction, and modulation of cellular stress pathways.

Q10: Has BGP-15 shown promise in addressing muscular dystrophies?

A10: Studies in mdx and dko mice, models of Duchenne muscular dystrophy, have revealed that BGP-15 can improve aspects of the dystrophic pathology, although its efficacy appears to differ between heart and skeletal muscle [].

Q11: What are the findings related to BGP-15's potential in neurodegenerative diseases?

A11: Research in a mouse model of familial dysautonomia, a genetic disorder affecting the peripheral nervous system, has shown that BGP-15 can prevent the death of neurons, potentially by improving mitochondrial function and reducing cellular stress [, ].

Q12: Has the structure-activity relationship of BGP-15 been extensively studied?

A12: While the provided research doesn't delve into detailed SAR studies, BGP-15's structure, particularly its nicotinic amidoxime moiety, is suggested to be important for its pharmacological activities [, ].

Q13: Are there ongoing efforts to optimize the formulation and delivery of BGP-15?

A13: Researchers have investigated transdermal patch formulations of BGP-15, exploring various polymers and penetration enhancers to potentially improve its delivery and bioavailability [, ]. Additionally, studies have explored the efficacy of BGP-15 eyedrops for potential treatment of retinal ischemia-reperfusion injury [].

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